![molecular formula C14H14N8O3 B15003793 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide](/img/structure/B15003793.png)
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features both imidazole and tetrazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the imidazole and tetrazole intermediates under specific conditions such as the presence of catalysts and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole and tetrazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings .
科学的研究の応用
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The imidazole and tetrazole rings can also interact with specific proteins, modulating their activity and contributing to the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Secnidazole: A second-generation nitroimidazole with improved pharmacokinetic properties.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-{4-[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which can provide synergistic effects in terms of biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C14H14N8O3 |
|---|---|
分子量 |
342.31 g/mol |
IUPAC名 |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N8O3/c1-9-15-7-14(22(24)25)21(9)8-13(23)16-11-4-2-10(3-5-11)6-12-17-19-20-18-12/h2-5,7H,6,8H2,1H3,(H,16,23)(H,17,18,19,20) |
InChIキー |
LCUWBBQRCOSYFR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)CC3=NNN=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)
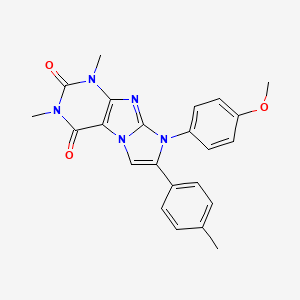
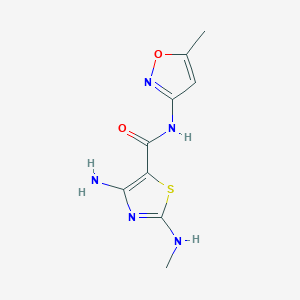
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B15003723.png)
![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
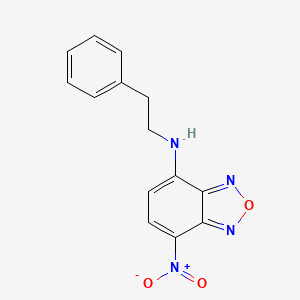
![4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B15003746.png)

![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)

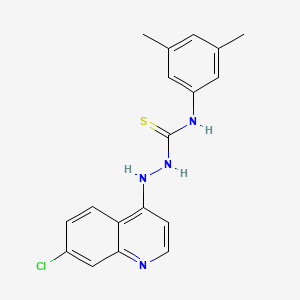
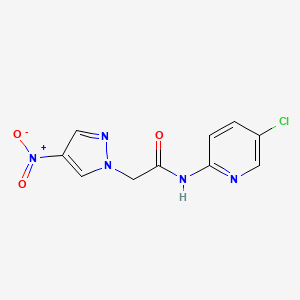
![2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid](/img/structure/B15003798.png)
